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molecular formula C9H12O2 B123019 2-Phenyl-1,3-propanediol CAS No. 1570-95-2

2-Phenyl-1,3-propanediol

Cat. No. B123019
M. Wt: 152.19 g/mol
InChI Key: BPBDZXFJDMJLIB-UHFFFAOYSA-N
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Patent
US09233898B2

Procedure details

Sodium dihydrogen phosphate (58.3 g) was added to a solution of 50 g of diethyl phenylmalonate in 350 ml of ethanol. The mixture was cooled to 5-7° C. and a solution of 16.7 g of sodium borohydride in 38 ml of 0.2% NaOH was gradually added. The mixture was stirred for additional 2 hours and the Ethanol was distilled out. The reaction was quenched by adding 132 ml of water followed by heating to 50° C.-60° C. for 2 hours. The solution was then basified with 50% NaOH and extracted with ethyl acetate. The organic layer was washed with water and evaporated to dryness. The precipitate was crystallized from toluene. 20 g of 2-phenyl-1,3-propanediol was obtained with a yield of 63%.
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P([O-])(O)(O)=O.[Na+].[C:7]1([CH:13]([C:19](OCC)=[O:20])[C:14](OCC)=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[BH4-].[Na+]>C(O)C.[OH-].[Na+]>[C:7]1([CH:13]([CH2:14][OH:15])[CH2:19][OH:20])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
58.3 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
38 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 (± 1) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the Ethanol was distilled out
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 132 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 50° C.-60° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The precipitate was crystallized from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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